molecular formula C30H24ClNO4 B2554343 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 1380437-47-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B2554343
CAS No.: 1380437-47-7
M. Wt: 497.98
InChI Key: RPGFDSRYCOWLSM-NDEPHWFRSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features a 3'-chloro-biphenyl-4-yl substituent on the β-carbon of the propanoic acid backbone, which distinguishes it from other analogs. Fmoc groups are widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to their stability under basic conditions and ease of removal with piperidine .

Properties

IUPAC Name

(2S)-3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGFDSRYCOWLSM-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is a complex organic compound that serves as a building block in peptide synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid backbone, positions it as a significant player in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2O4C_{18}H_{17}ClN_{2}O_{4}, with a molecular weight of approximately 348.79 g/mol. The presence of the Fmoc group indicates its utility in peptide synthesis by protecting amino acids during coupling reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing peptides that exhibit various pharmacological activities. Peptides synthesized using this compound have shown potential in several therapeutic areas, including:

  • Antimicrobial Activity : Peptides derived from this compound can target bacterial infections.
  • Cancer Therapeutics : Some synthesized peptides demonstrate cytotoxic effects on cancer cells.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties in certain peptide sequences.

The mechanism of action for peptides synthesized from this compound depends on their specific sequences and interactions with biological targets. Common mechanisms include:

  • Inhibition of Enzymatic Activity : Certain peptides can inhibit proteases or other enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : Peptides may act as agonists or antagonists at various receptors, influencing signaling pathways related to inflammation or apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Fmoc Protection : The amino group is protected using the Fmoc group.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids using standard peptide coupling techniques.
  • Deprotection : The Fmoc group is removed to yield the final peptide product.

Case Studies

Several studies have investigated the biological activity of peptides synthesized using this compound:

  • Study on Antimicrobial Peptides :
    • Researchers synthesized a series of peptides incorporating this compound.
    • Results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Cancer Cell Cytotoxicity :
    • A peptide derived from this compound was tested against various cancer cell lines.
    • The study found that the peptide induced apoptosis in HeLa cells through mitochondrial pathways.

Comparative Analysis

The following table summarizes the biological activities and applications of similar compounds:

Compound NameBiological ActivityApplications
Fmoc-Amino AcidPeptide synthesisDrug development
Boc-Amino AcidSimilar to FmocAlternative protection strategy
Acetylated Amino AcidVaries in solubilitySimplified peptide chains

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name (Substituent) Molecular Formula Molecular Weight Purity (%) Hazard Statements (GHS) Key Applications Reference
Target: 3'-Chloro-biphenyl-4-yl C₃₁H₂₄ClNO₄ 510.98 N/A N/A Peptide synthesis, drug design -
(S)-2-...-3-(o-tolyl)propanoic acid (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 99.76 H302 (oral toxicity) Lab chemicals, SPPS
(S)-2-...-3-(4-chlorophenyl)propanoic acid C₂₅H₂₂ClNO₄ 435.90 N/A H302, H315, H319, H335 Research and development
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid C₂₆H₂₁ClN₂O₄ 468.91 N/A N/A Bioconjugation, kinase studies
(S)-2-...-3-(4-(difluoromethyl)phenyl)propanoic acid C₂₆H₂₃F₂NO₄ 451.46 N/A N/A Fluorinated peptide analogs

Key Observations:

  • Steric Effects: The target compound’s biphenyl group introduces greater steric hindrance compared to monosubstituted phenyl (e.g., 4-chlorophenyl in ) or smaller heterocycles (e.g., indole in ). This may reduce coupling efficiency in SPPS but enhance binding specificity in drug candidates.
  • Difluoromethyl groups () enhance metabolic stability and lipophilicity.
  • Hazards : Analogs with chloro substituents (e.g., ) exhibit oral toxicity (H302), while methyl-substituted derivatives () show lower acute hazards.

Q & A

Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid in laboratory settings?

Answer: The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335). Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from incompatible materials like strong acids or bases .
  • Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste .

Q. How is the Fmoc-protecting group utilized in the synthesis of this compound, and what are its advantages?

Answer: The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during solid-phase peptide synthesis (SPPS). Advantages include:

  • Selective Deprotection: Removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains .
  • UV Monitoring: The Fmoc group absorbs at 301 nm, enabling real-time reaction monitoring via HPLC or spectrophotometry .

Q. What analytical methods are recommended for characterizing the compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions (e.g., biphenyl chloro-group) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C29_{29}H23_{23}ClNO4_4: 484.12) .
  • Reverse-Phase HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions (e.g., pH, temperature) be optimized for coupling this compound in peptide synthesis?

Answer:

  • Coupling Agents: Use HBTU/HOBt or DIC/Oxyma in DMF at 0–25°C to minimize racemization .
  • pH Control: Maintain pH 8–9 with DIEA to activate carboxyl groups while avoiding Fmoc deprotection .
  • Kinetic Monitoring: Track coupling efficiency via Kaiser test or FTIR for unreacted amines .

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